1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The ethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The final step involves coupling the two pyrazole rings through a methanamine linker. This can be achieved using reductive amination or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrazole N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 1-ethyl-1H-pyrazol-5-amine
Uniqueness
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings linked by a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-3-8-18-13(5-7-15-18)11-14-10-12-6-9-17(4-2)16-12;/h5-7,9,14H,3-4,8,10-11H2,1-2H3;1H |
InChI Key |
XPNGCYURHLRCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=NN(C=C2)CC.Cl |
Origin of Product |
United States |
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